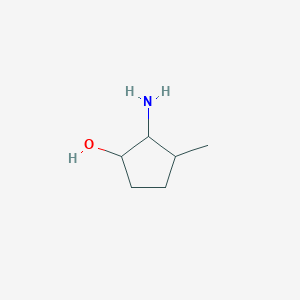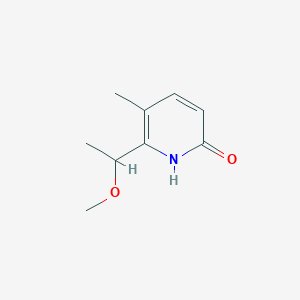
6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridine ring substituted with a methoxyethyl group at the 6-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-pyridone with 1-methoxyethyl halides under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce partially or fully hydrogenated derivatives .
Applications De Recherche Scientifique
6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, affecting cellular processes. Its methoxyethyl group may enhance its binding affinity to target proteins, thereby increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-pyridone: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
6-Ethyl-5-methyl-1H-pyridin-2-one: Similar structure but with an ethyl group instead of a methoxyethyl group, leading to variations in biological activity.
Uniqueness
6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-4-5-8(11)10-9(6)7(2)12-3/h4-5,7H,1-3H3,(H,10,11) |
Clé InChI |
HQBWAENWYRGIAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)C=C1)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


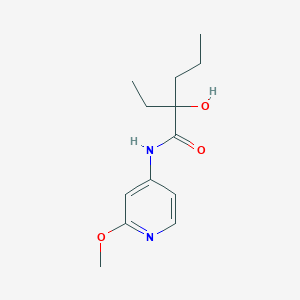
![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)


![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
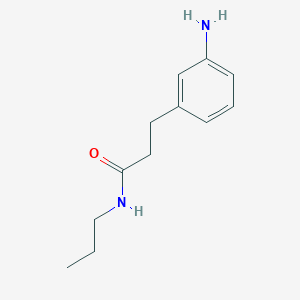

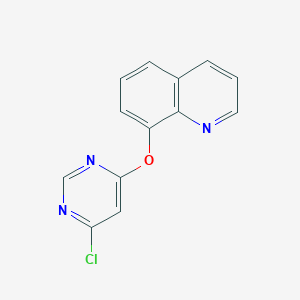
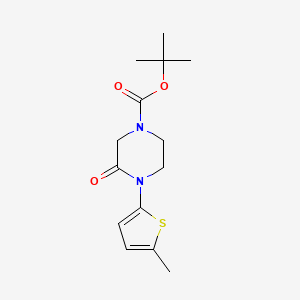
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
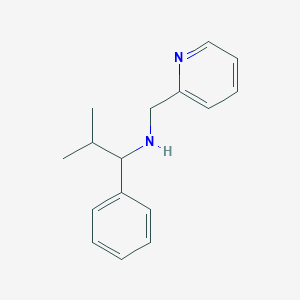
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
